![molecular formula C20H32N2O2 B5125017 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5125017.png)
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
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Overview
Description
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first discovered by scientists at Merck & Co. in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by selectively blocking the dopamine D4 receptor, which is primarily found in the prefrontal cortex of the brain. By blocking this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on mood, cognition, and behavior.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, this compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. This suggests that it may have a broad range of effects on brain function and behavior.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and brain function. However, one limitation of using this compound is that it may not fully replicate the effects of natural dopamine signaling, as it only blocks one specific receptor subtype.
Future Directions
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs that affect the dopamine system. Another potential application is in the treatment of cognitive deficits associated with psychiatric disorders, such as schizophrenia and ADHD. Additionally, further research is needed to fully understand the long-term effects of this compound on brain function and behavior.
Synthesis Methods
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, starting with the reaction of 2-isopropyl-5-methylphenol with propionyl chloride to form 2-isopropyl-5-methylphenyl propionate. This intermediate is then reacted with N-methylpiperidine and methyl magnesium bromide to form the final product, this compound.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
properties
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)17-8-7-15(3)13-18(17)24-20(4,5)19(23)21-16-9-11-22(6)12-10-16/h7-8,13-14,16H,9-12H2,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDOPHCLBCWOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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